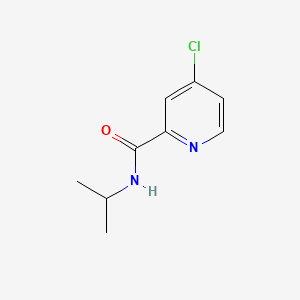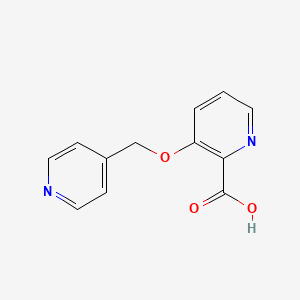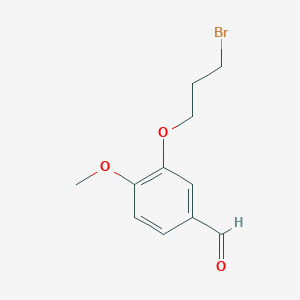
1-(2-Bromophenyl)-1H-imidazole
Descripción general
Descripción
1-(2-Bromophenyl)-1H-imidazole (BPI) is an aromatic heterocyclic compound that is widely used in organic synthesis and as a reagent in various scientific research applications. BPI is a versatile molecule that can be employed in a number of different ways, and it is a useful tool for scientists in the fields of organic chemistry, biochemistry, and pharmacology.
Aplicaciones Científicas De Investigación
Synthesis of Novel Compounds
1-(2-Bromophenyl)-1H-imidazole has been a focus in the synthesis of novel compounds, particularly as potent antimicrobial agents. Derivatives of this compound, such as 1-(2-bromophenyl)-2-phenyl-1H-phenanthro[9,10-d]imidazole, have been synthesized and tested for antimicrobial activities, showing promising results against various pathogens including Candida albicans (Narwal et al., 2012).
Structural and Reactivity Studies
The reactivity and structural properties of imidazole derivatives, including those similar to this compound, have been extensively studied. Research focusing on solvent-free synthesis pathways, spectroscopic characterization, and computational study of these derivatives reveals significant insights into their reactivity and interaction with various proteins (Hossain et al., 2018).
Pharmaceutical Applications
Imidazole derivatives have shown potential in pharmaceutical applications due to their biological activities. For instance, some derivatives have exhibited inhibitory activity against various enzymes and pathogens, suggesting their potential use as antimicrobial and antifungal agents (Heeres & van Cutsem, 1981).
Crystallography and Molecular Docking
Crystallographic studies and molecular docking analyses of imidazole derivatives have provided deep insights into their molecular structures and potential interactions with biological targets. Such research aids in understanding the inhibitory activity of these compounds against specific proteins, crucial for developing new drugs (Sharma et al., 2018).
Material Science Applications
This compound derivatives have also found applications in material science. For example, their use in the construction of metal-organic frameworks (MOFs) has been explored. These MOFs can have unique structural and functional properties, useful in various fields including catalysis and gas storage (Zhu et al., 2015).
Corrosion Inhibition
Research has also delved into the effectiveness of imidazole derivatives in corrosion inhibition. These compounds have shown potential in protecting metals like steel in acidic solutions, which is significant for industrial applications (Prashanth et al., 2021).
Mecanismo De Acción
Target of Action
It’s worth noting that imidazole derivatives are known to interact with various biological targets, including enzymes and receptors, contributing to their diverse pharmacological effects .
Mode of Action
It’s known that bromophenyl groups are often involved in interactions with biological targets, such as hydrogen bonding and halogen bonding, which can influence the activity of the compound .
Biochemical Pathways
Bromophenyl groups are often involved in suzuki–miyaura cross-coupling reactions, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . This could potentially affect various biochemical pathways, depending on the specific biological target of the compound.
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
1-(2-Bromophenyl)-1H-imidazole plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to interact with various enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The interaction with cytochrome P450 enzymes can lead to either inhibition or activation of these enzymes, depending on the specific isoform and the context of the reaction. Additionally, this compound has been found to bind to certain proteins, such as heat shock proteins, which play a crucial role in protein folding and stress response .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to affect the mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in cell growth, differentiation, and apoptosis . Furthermore, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell cycle regulation, apoptosis, and metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with biomolecules, such as enzymes and receptors. For example, this compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis . Additionally, this compound can activate or inhibit receptors by binding to their ligand-binding domains, leading to changes in downstream signaling pathways . These interactions can result in alterations in gene expression, enzyme activity, and cellular function.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are influenced by its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to gradual degradation, resulting in reduced efficacy. In vitro and in vivo studies have demonstrated that long-term exposure to this compound can lead to changes in cellular function, including alterations in cell proliferation, apoptosis, and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects . At higher doses, this compound can induce toxic effects, including hepatotoxicity, nephrotoxicity, and neurotoxicity . These toxic effects are often dose-dependent and can be attributed to the accumulation of the compound in specific tissues and organs.
Metabolic Pathways
This compound is involved in various metabolic pathways, including oxidation, reduction, and conjugation reactions. The primary enzymes involved in the metabolism of this compound are cytochrome P450 enzymes, which catalyze the oxidation and reduction reactions . Additionally, conjugation reactions, such as glucuronidation and sulfation, play a crucial role in the detoxification and excretion of this compound . These metabolic pathways can influence the bioavailability, efficacy, and toxicity of the compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be transported across cell membranes by specific transporters, such as organic anion-transporting polypeptides (OATPs) and ATP-binding cassette (ABC) transporters . Once inside the cell, this compound can bind to intracellular proteins, such as albumin and heat shock proteins, which facilitate its distribution to different cellular compartments and tissues .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. This compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum, by targeting signals present in its structure . Additionally, post-translational modifications, such as phosphorylation and ubiquitination, can affect the localization and activity of this compound within the cell . These localization patterns can influence the compound’s activity and function in various cellular processes.
Propiedades
IUPAC Name |
1-(2-bromophenyl)imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c10-8-3-1-2-4-9(8)12-6-5-11-7-12/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFPBSOYHRXOAMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=CN=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 1-(2-bromophenyl)-1H-imidazole in the context of the presented research?
A1: this compound serves as a crucial starting material in the development of a novel synthetic route for P-chiral phosphinyl imidazoles. [] The research highlights its role in a palladium-catalyzed cross-coupling reaction with tert-butyl(aryl)phosphine oxides. This reaction exploits a unique 1,4-palladium migration mechanism, allowing for the selective formation of C-P bonds at either the C2 or C5 position of the imidazole ring depending on the solvent used. [] This site-selectivity is a significant finding as it provides a controlled approach to synthesizing a diverse range of P-chiral imidazole-based phosphine oxides, which are valuable building blocks for various applications, including chiral ligands in asymmetric catalysis. []
Q2: How does the structure of this compound contribute to its reactivity in the described reaction?
A2: The presence of the bromine atom on the phenyl ring of this compound is essential for its reactivity in the palladium-catalyzed cross-coupling reaction. [] This bromine atom acts as a leaving group, facilitating the oxidative addition of palladium to the molecule, which is a key step in the catalytic cycle. [] Furthermore, the imidazole ring itself plays a crucial role in directing the 1,4-palladium migration. [] This migration is believed to occur through a palladacyclic intermediate, and the electronic properties of the imidazole ring likely influence the stability and selectivity of this intermediate, ultimately dictating the site of C-P bond formation. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


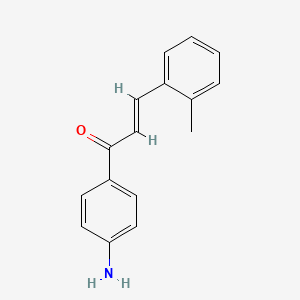
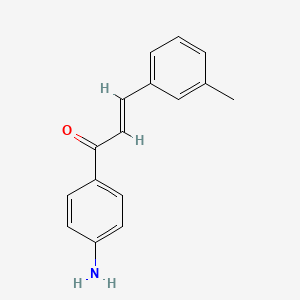
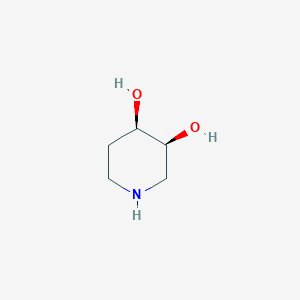
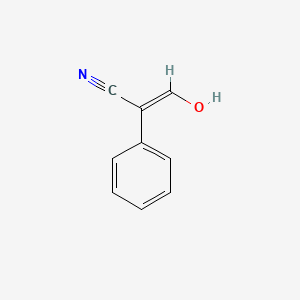
![Methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B1322755.png)
